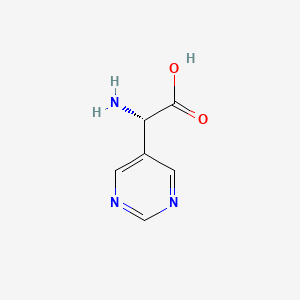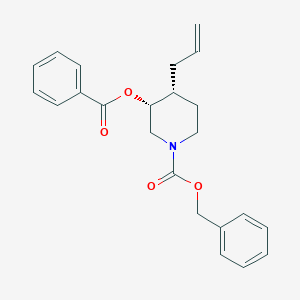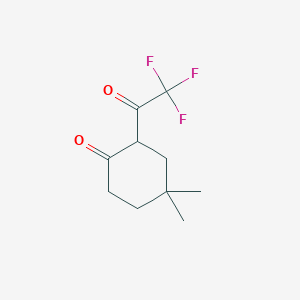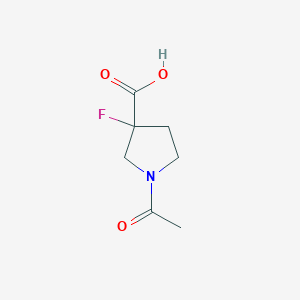
(2S)-2-Amino-2-(pyrimidin-5-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid is an organic compound that features a pyrimidine ring substituted at the 5-position with an aminoacetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with glycine or its derivatives under suitable conditions. For instance, the reaction of 5-bromopyrimidine with glycine in the presence of a base such as sodium hydroxide can yield the desired product.
Industrial Production Methods
Industrial production methods for (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its role in biochemical pathways and as a potential enzyme inhibitor.
Medicine: The compound shows promise in drug development, particularly in designing novel therapeutic agents.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways are mediated through its influence on key regulatory proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid include:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives
- 2-Thiopyrimidine derivatives
Uniqueness
What sets (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid apart from these similar compounds is its specific substitution pattern and the presence of the aminoacetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11)/t5-/m0/s1 |
Clave InChI |
QAQVVGNEMNFZLV-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(C=NC=N1)[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C=NC=N1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13059240.png)


![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)

![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
![8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)
![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)


